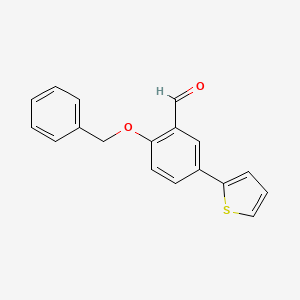
4-Bromo-2-fluorobenzylzinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-fluorobenzylzinc bromide, also known by its MDL number MFCD13152553, is an organozinc compound. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. This compound is typically supplied as a 0.5 M solution in tetrahydrofuran (THF) and is known for its reactivity and utility in various chemical transformations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Bromo-2-fluorobenzylzinc bromide is synthesized through the reaction of 4-bromo-2-fluorobenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-Bromo-2-fluorobenzyl bromide+Zn→4-Bromo-2-fluorobenzylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The compound is often produced in bulk and stored in specialized containers to maintain its stability and reactivity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-fluorobenzylzinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form new carbon-carbon bonds. It can also participate in other types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form hydrocarbons.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Negishi Coupling: Typically involves palladium or nickel catalysts and a base such as triethylamine.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed.
Major Products Formed
Negishi Coupling: Formation of biaryl compounds or other complex organic molecules.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkanes or other reduced hydrocarbons.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-fluorobenzylzinc bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Utilized in the development of new drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals, polymers, and materials science
Wirkmechanismus
The mechanism of action of 4-Bromo-2-fluorobenzylzinc bromide involves its role as a nucleophilic reagent in cross-coupling reactions. The zinc atom coordinates with the bromine atom, making the benzyl group more nucleophilic and facilitating its reaction with electrophiles. This results in the formation of new carbon-carbon bonds, which is a fundamental step in the synthesis of complex organic molecules .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-fluorobenzylzinc bromide can be compared with other organozinc compounds such as:
- Phenylzinc bromide
- Benzylzinc bromide
- 4-Chlorobenzylzinc bromide
Uniqueness
The presence of both bromine and fluorine atoms in this compound imparts unique reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals .
Similar Compounds
- Phenylzinc bromide : Used in similar cross-coupling reactions but lacks the fluorine atom.
- Benzylzinc bromide : Similar reactivity but without the halogen substituents.
- 4-Chlorobenzylzinc bromide : Similar to this compound but with chlorine instead of fluorine.
Eigenschaften
Molekularformel |
C7H5Br2FZn |
|---|---|
Molekulargewicht |
333.3 g/mol |
IUPAC-Name |
4-bromo-2-fluoro-1-methanidylbenzene;bromozinc(1+) |
InChI |
InChI=1S/C7H5BrF.BrH.Zn/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
DKXXVUFAQQQWLO-UHFFFAOYSA-M |
Kanonische SMILES |
[CH2-]C1=C(C=C(C=C1)Br)F.[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



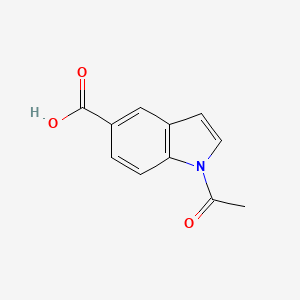
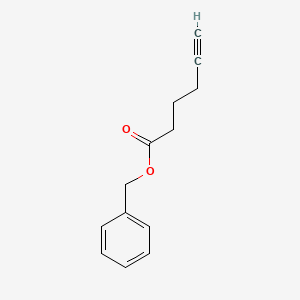


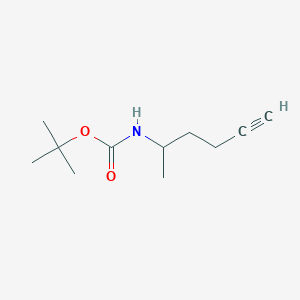
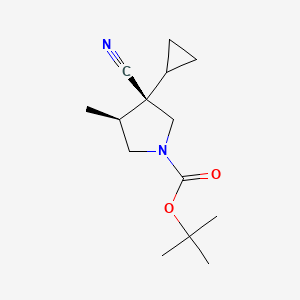
![Tert-butyl 4-(5-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B13916998.png)
![trans-4-[4-(4-Pentylcyclohexyl)phenoxy]benzene-1,3-diamine](/img/structure/B13917003.png)

![5,6-Dichlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13917021.png)
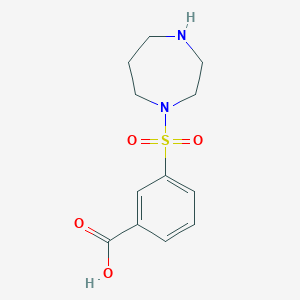
![N-Benzo[1,3]dioxol-5-yl-2-bromo-propionamide](/img/structure/B13917030.png)
